molecular formula C24H25FN4O2S B2477665 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1031631-68-1

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2477665
CAS No.: 1031631-68-1
M. Wt: 452.55
InChI Key: DKPMHOVFNFIELR-UHFFFAOYSA-N
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Description

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H25FN4O2S and its molecular weight is 452.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins, leading to a series of downstream effects .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the NO/cGMP/PKG pathway , which regulates vascular tone and platelet aggregation, and the cGMP-dependent protein kinase pathway , which modulates smooth muscle relaxation . The downstream effects of these pathways contribute to the compound’s therapeutic effects.

Result of Action

The activation of sGC and the subsequent increase in cGMP levels result in a series of molecular and cellular effects. These include vasodilation , which improves blood flow, and inhibition of platelet aggregation , which reduces the risk of thrombus formation . These effects contribute to the compound’s potential therapeutic applications in cardiovascular disorders.

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-16-2-4-17(5-3-16)12-26-22(30)15-32-24-27-21-10-11-29(14-20(21)23(31)28-24)13-18-6-8-19(25)9-7-18/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMHOVFNFIELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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